![molecular formula C10H19NOS B12888938 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol CAS No. 61309-25-9](/img/structure/B12888938.png)
2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered nitrogen-containing ring, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutyl-3,4-dihydro-2H-pyrrole with an appropriate thiol reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety during production.
化学反应分析
Types of Reactions
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thioethers depending on the nucleophile used.
科学研究应用
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand the interactions of heterocyclic compounds with biological systems.
作用机制
The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets. The thioether linkage and the pyrrole ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)acetic acid
- 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)propane
Uniqueness
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is unique due to its specific combination of a pyrrole ring and a thioether linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
属性
CAS 编号 |
61309-25-9 |
|---|---|
分子式 |
C10H19NOS |
分子量 |
201.33 g/mol |
IUPAC 名称 |
2-[[2-(2-methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C10H19NOS/c1-8(2)7-9-3-4-10(11-9)13-6-5-12/h8-9,12H,3-7H2,1-2H3 |
InChI 键 |
GRYPNHDALDICEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CCC(=N1)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
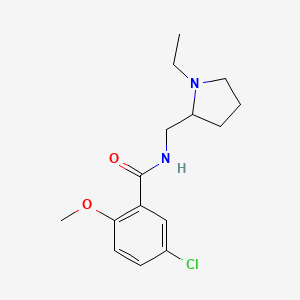
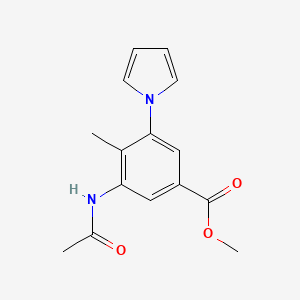
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)

![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
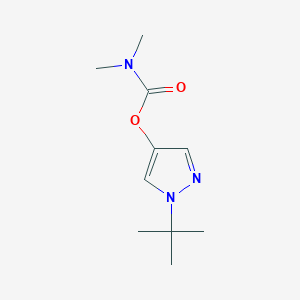
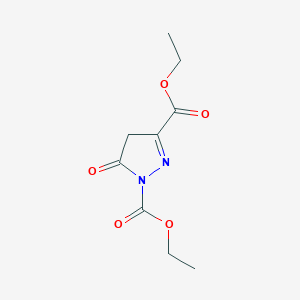
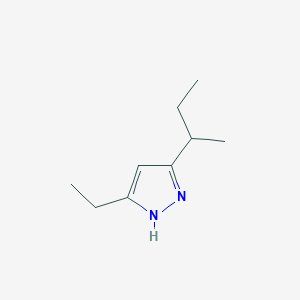
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)


